4-Phenyl-1,3,5-triazine-2-thiol
Overview
Description
“4-Phenyl-1,3,5-triazine-2-thiol” is a chemical compound with the molecular formula C9H7N3S . It has a molecular weight of 189.24 . The IUPAC name for this compound is 6-phenyl-1H-1,3,5-triazine-2-thione . It is also known by other names such as 4-Phenyl-2-sulphanyl-1,3,5-triazine and 4-Phenyl-2-thio-1,3,5-triazine .
Molecular Structure Analysis
The InChI code for “4-Phenyl-1,3,5-triazine-2-thiol” is 1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13) . The canonical SMILES structure is C1=CC=C(C=C1)C2=NC=NC(=S)N2 .
Physical And Chemical Properties Analysis
“4-Phenyl-1,3,5-triazine-2-thiol” is a solid compound . It has a molecular weight of 189.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 1 . The topological polar surface area is 68.8 Ų .
Scientific Research Applications
Antitumor Properties
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used antitumor agents for treating lung, breast, and ovarian cancers .
- Hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, is another antitumor compound .
- 1,3,5-Triazines with specific structures have demonstrated aromatase inhibitory activity and antitumor effects in human cancer and murine leukemia cell lines .
Chiral Stationary Phases
- Phenyl-1,3,5-triazine derivatives serve as chiral stationary phases. For instance, chiral solvating agent 12 aids in determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .
Luminescent Materials
- Phenyl-1,3,5-triazine-based compounds have been explored for constructing luminescent materials. Under UV light, they exhibit blue fluorescence due to aggregation-induced emission (AIE) mechanisms .
Covalent Organic Frameworks (COFs) for Photocatalysis
- 2,4,6-Triphenyl-1,3,5-triazine-based COFs have been studied for photoelectrochemical hydrogen (H2) evolution without additives under visible light. Introducing an electron donor effectively decreases the optical gap and enhances charge transfer in these COFs .
Antiviral, Antibacterial, and Antifungal Properties
Anti-Inflammatory and Anti-Alzheimer’s Properties
Safety and Hazards
Future Directions
Triazine-based molecules have been employed to construct different organic materials due to their unique optoelectronic properties . They have found applications in photovoltaics . The future development of triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for photovoltaics and other applications .
properties
IUPAC Name |
6-phenyl-1H-1,3,5-triazine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDITRJLSQBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,3,5-triazine-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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